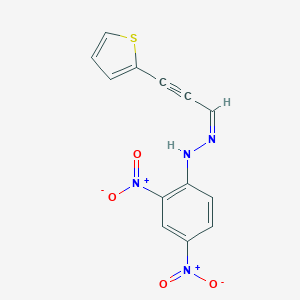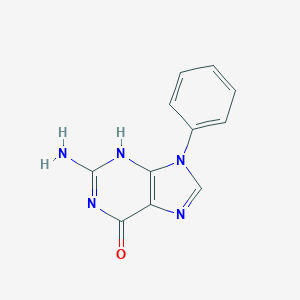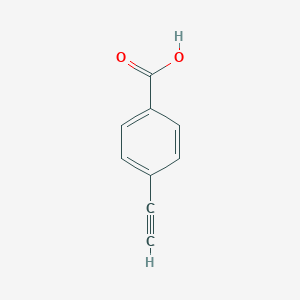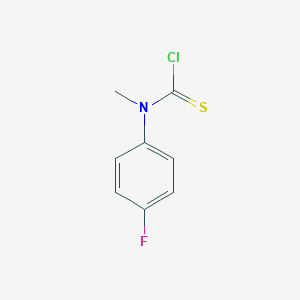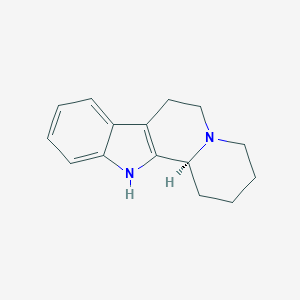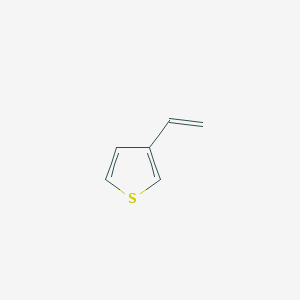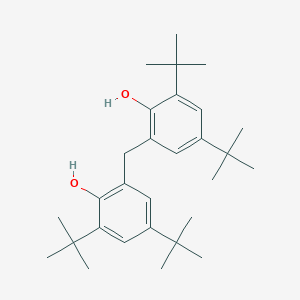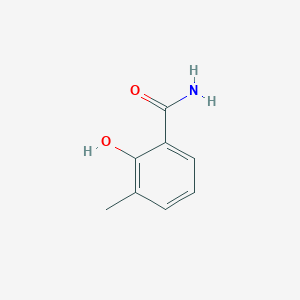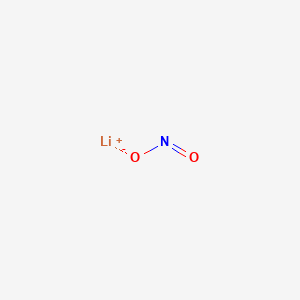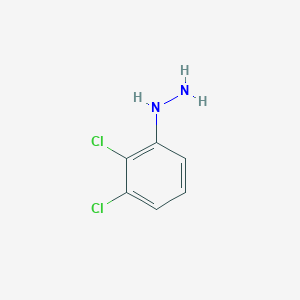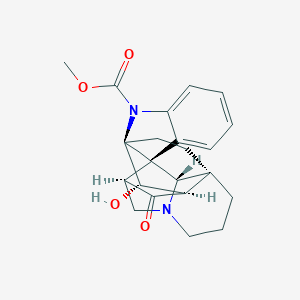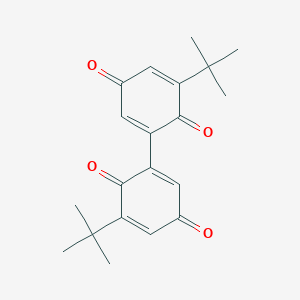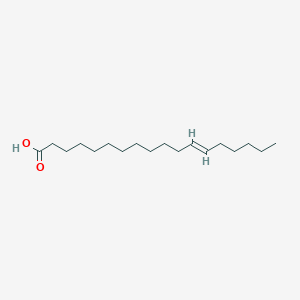
12-Octadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth carbon from the methyl end. It is one of the most abundant fatty acids in nature and is found in various foods, such as olive oil, nuts, and meat products. In recent years, 12-Octadecenoic acid has gained attention for its potential health benefits and scientific research applications.
Wirkmechanismus
The mechanism of action of 12-Octadecenoic acid is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis. Additionally, 12-Octadecenoic acid has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
12-Octadecenoic acid has been shown to have numerous biochemical and physiological effects, including reducing plasma triglycerides, increasing high-density lipoprotein (HDL) cholesterol, and improving insulin sensitivity. It has also been shown to decrease inflammation and oxidative stress, which are both implicated in the development of chronic diseases such as cardiovascular disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 12-Octadecenoic acid in lab experiments is its availability and low cost. It is also relatively stable and easy to work with. However, one limitation is that it can be difficult to isolate and purify from natural sources, which can affect the consistency and reproducibility of results.
Zukünftige Richtungen
There are numerous future directions for research on 12-Octadecenoic acid. One area of interest is its potential for cancer prevention and treatment, particularly in breast and prostate cancer. Other areas of research include its role in modulating the gut microbiome and its potential for improving cognitive function and reducing the risk of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of 12-Octadecenoic acid and its potential for therapeutic applications.
In conclusion, 12-Octadecenoic acid is a monounsaturated fatty acid with numerous potential health benefits and scientific research applications. Its mechanism of action is complex and involves multiple pathways, and it has been shown to have numerous biochemical and physiological effects. While there are advantages and limitations to using 12-Octadecenoic acid in lab experiments, there are numerous future directions for research on this promising compound.
Synthesemethoden
12-Octadecenoic acid can be synthesized through various methods, including the hydrolysis of triglycerides found in vegetable oils and animal fats, as well as the oxidation of unsaturated fatty acids. The most common method for obtaining 12-Octadecenoic acid is through the saponification of fats and oils, followed by acidification and purification.
Wissenschaftliche Forschungsanwendungen
12-Octadecenoic acid has been extensively studied for its potential health benefits, including its role in reducing the risk of cardiovascular disease, improving insulin sensitivity, and promoting weight loss. It has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential for cancer prevention and treatment.
Eigenschaften
CAS-Nummer |
13126-38-0 |
|---|---|
Produktname |
12-Octadecenoic acid |
Molekularformel |
C18H34O2 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
(E)-octadec-12-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7H,2-5,8-17H2,1H3,(H,19,20)/b7-6+ |
InChI-Schlüssel |
OXEDXHIBHVMDST-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCC/C=C/CCCCCCCCCCC(=O)O |
SMILES |
CCCCCC=CCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCCCCCCCCCCC(=O)O |
Synonyme |
12-octadecenoic acid 12-octadecenoic acid, (cis)-isomer 12-octadecenoic acid, (trans)-isomer 12-octadecenoic acid, sodium salt, (Z)-isomer cis-12-octadecenoic acid trans-12-octadecenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



